N-[[5-bromo-2-[(4-nitrophenyl)methoxy]phenyl]methyl]-N-ethylethanamine
Description
N-[[5-bromo-2-[(4-nitrophenyl)methoxy]phenyl]methyl]-N-ethylethanamine is an organic compound with the molecular formula C18H21BrN2O3. This compound features a benzene ring substituted with bromine, nitro, and ethylamine groups, making it a polysubstituted aromatic compound. It is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Properties
IUPAC Name |
N-[[5-bromo-2-[(4-nitrophenyl)methoxy]phenyl]methyl]-N-ethylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2O3/c1-3-20(4-2)12-15-11-16(19)7-10-18(15)24-13-14-5-8-17(9-6-14)21(22)23/h5-11H,3-4,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOAZZUZMYJWWAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC(=C1)Br)OCC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[5-bromo-2-[(4-nitrophenyl)methoxy]phenyl]methyl]-N-ethylethanamine typically involves multiple steps:
Nitration: The nitro group is introduced via nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Ether Formation: The benzyl group is introduced through a nucleophilic substitution reaction where the benzyl halide reacts with a phenol derivative.
Amine Introduction: The ethylamine group is introduced through a nucleophilic substitution reaction with an appropriate amine source.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[[5-bromo-2-[(4-nitrophenyl)methoxy]phenyl]methyl]-N-ethylethanamine can undergo various types of chemical reactions:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amine group using reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid (HCl).
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).
Common Reagents and Conditions
Bromination: Br2/FeBr3
Nitration: HNO3/H2SO4
Reduction: H2/Pd or SnCl2/HCl
Substitution: NaOH or ROH
Major Products
Reduction: Conversion of the nitro group to an amine group.
Substitution: Replacement of the bromine atom with other functional groups.
Scientific Research Applications
N-[[5-bromo-2-[(4-nitrophenyl)methoxy]phenyl]methyl]-N-ethylethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[[5-bromo-2-[(4-nitrophenyl)methoxy]phenyl]methyl]-N-ethylethanamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to participate in various biochemical pathways, potentially modulating the activity of specific proteins and enzymes.
Comparison with Similar Compounds
Similar Compounds
- N-{5-bromo-2-[(4-methylbenzyl)oxy]benzyl}-N-ethylethanamine
- N-{5-chloro-2-[(4-nitrobenzyl)oxy]benzyl}-N-ethylethanamine
- N-{5-bromo-2-[(4-nitrobenzyl)oxy]benzyl}-N-methylethanamine
Uniqueness
N-[[5-bromo-2-[(4-nitrophenyl)methoxy]phenyl]methyl]-N-ethylethanamine is unique due to the specific combination of bromine, nitro, and ethylamine groups on the benzene ring. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
